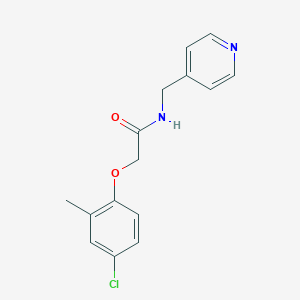![molecular formula C16H17N3O2 B270785 (2E)-2-{3-[(4-methylbenzyl)oxy]benzylidene}hydrazinecarboxamide](/img/structure/B270785.png)
(2E)-2-{3-[(4-methylbenzyl)oxy]benzylidene}hydrazinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-2-{3-[(4-methylbenzyl)oxy]benzylidene}hydrazinecarboxamide, also known as MBH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of (2E)-2-{3-[(4-methylbenzyl)oxy]benzylidene}hydrazinecarboxamide involves its interaction with various cellular targets, including proteins and enzymes. (2E)-2-{3-[(4-methylbenzyl)oxy]benzylidene}hydrazinecarboxamide has been found to inhibit the activity of anti-apoptotic proteins, such as Bcl-2 and Bcl-xL, leading to the activation of caspase-dependent pathways. In addition, (2E)-2-{3-[(4-methylbenzyl)oxy]benzylidene}hydrazinecarboxamide has been found to inhibit the activity of enzymes, such as topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
(2E)-2-{3-[(4-methylbenzyl)oxy]benzylidene}hydrazinecarboxamide has been found to exhibit various biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and inhibition of bacterial and fungal growth. In addition, (2E)-2-{3-[(4-methylbenzyl)oxy]benzylidene}hydrazinecarboxamide has been found to possess anti-inflammatory properties by suppressing the expression of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (2E)-2-{3-[(4-methylbenzyl)oxy]benzylidene}hydrazinecarboxamide in lab experiments is its simple and efficient synthesis method. In addition, (2E)-2-{3-[(4-methylbenzyl)oxy]benzylidene}hydrazinecarboxamide has shown promising results in various scientific research applications, making it a potential candidate for further studies. However, one of the limitations of using (2E)-2-{3-[(4-methylbenzyl)oxy]benzylidene}hydrazinecarboxamide in lab experiments is its potential toxicity, which requires careful handling and monitoring.
Zukünftige Richtungen
There are several future directions for the scientific research of (2E)-2-{3-[(4-methylbenzyl)oxy]benzylidene}hydrazinecarboxamide. One of the potential applications of (2E)-2-{3-[(4-methylbenzyl)oxy]benzylidene}hydrazinecarboxamide is in cancer treatment, where it can be used as a potential chemotherapeutic agent. In addition, (2E)-2-{3-[(4-methylbenzyl)oxy]benzylidene}hydrazinecarboxamide can be further studied for its antimicrobial activity, with the aim of developing new antimicrobial therapies. Furthermore, the anti-inflammatory properties of (2E)-2-{3-[(4-methylbenzyl)oxy]benzylidene}hydrazinecarboxamide can be explored for the development of new anti-inflammatory drugs.
In conclusion, (2E)-2-{3-[(4-methylbenzyl)oxy]benzylidene}hydrazinecarboxamide is a chemical compound that has gained significant attention in scientific research for its potential applications in various fields. The simple and efficient synthesis method of (2E)-2-{3-[(4-methylbenzyl)oxy]benzylidene}hydrazinecarboxamide, along with its promising results in various scientific research applications, makes it a potential candidate for further studies. The future directions of (2E)-2-{3-[(4-methylbenzyl)oxy]benzylidene}hydrazinecarboxamide include cancer treatment, antimicrobial activity, and anti-inflammatory properties, among others.
Synthesemethoden
(2E)-2-{3-[(4-methylbenzyl)oxy]benzylidene}hydrazinecarboxamide can be synthesized using a simple and efficient method. The synthesis involves the reaction between 4-methylbenzyl alcohol and 2-hydrazinobenzaldehyde in the presence of acetic acid and ethanol. The resulting product is then purified using column chromatography to obtain pure (2E)-2-{3-[(4-methylbenzyl)oxy]benzylidene}hydrazinecarboxamide.
Wissenschaftliche Forschungsanwendungen
(2E)-2-{3-[(4-methylbenzyl)oxy]benzylidene}hydrazinecarboxamide has been extensively studied for its potential applications in various fields, including cancer treatment, antimicrobial activity, and anti-inflammatory properties. In cancer treatment, (2E)-2-{3-[(4-methylbenzyl)oxy]benzylidene}hydrazinecarboxamide has been found to induce apoptosis in cancer cells by inhibiting the activity of anti-apoptotic proteins, leading to the activation of caspase-dependent pathways. In addition, (2E)-2-{3-[(4-methylbenzyl)oxy]benzylidene}hydrazinecarboxamide has shown promising results in inhibiting the growth of various bacterial and fungal strains, making it a potential candidate for antimicrobial therapy. Furthermore, (2E)-2-{3-[(4-methylbenzyl)oxy]benzylidene}hydrazinecarboxamide has been found to possess anti-inflammatory properties by suppressing the expression of pro-inflammatory cytokines.
Eigenschaften
Produktname |
(2E)-2-{3-[(4-methylbenzyl)oxy]benzylidene}hydrazinecarboxamide |
|---|---|
Molekularformel |
C16H17N3O2 |
Molekulargewicht |
283.32 g/mol |
IUPAC-Name |
[(E)-[3-[(4-methylphenyl)methoxy]phenyl]methylideneamino]urea |
InChI |
InChI=1S/C16H17N3O2/c1-12-5-7-13(8-6-12)11-21-15-4-2-3-14(9-15)10-18-19-16(17)20/h2-10H,11H2,1H3,(H3,17,19,20)/b18-10+ |
InChI-Schlüssel |
ZCXDPNORBGYGSR-VCHYOVAHSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)COC2=CC=CC(=C2)/C=N/NC(=O)N |
SMILES |
CC1=CC=C(C=C1)COC2=CC=CC(=C2)C=NNC(=O)N |
Kanonische SMILES |
CC1=CC=C(C=C1)COC2=CC=CC(=C2)C=NNC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(benzyloxy)phenyl]butanamide](/img/structure/B270704.png)


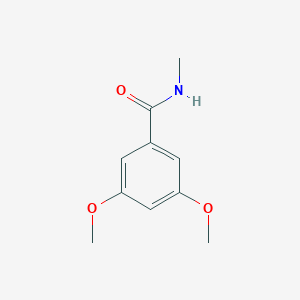
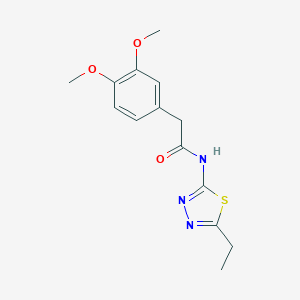
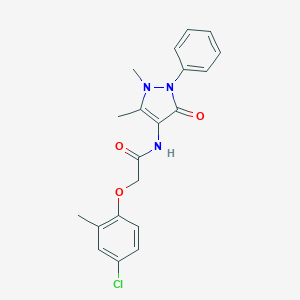
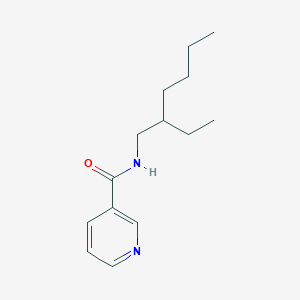
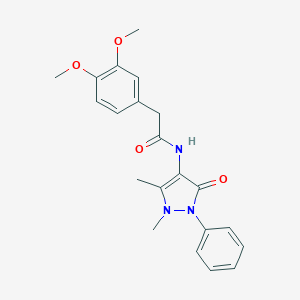

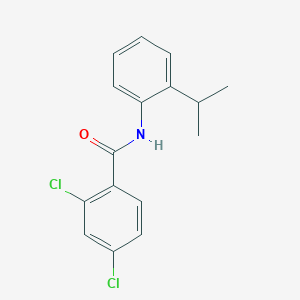
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]nicotinamide](/img/structure/B270723.png)
